

(4-Ethylphenyl)thiourea: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Ethylphenyl)thiourea

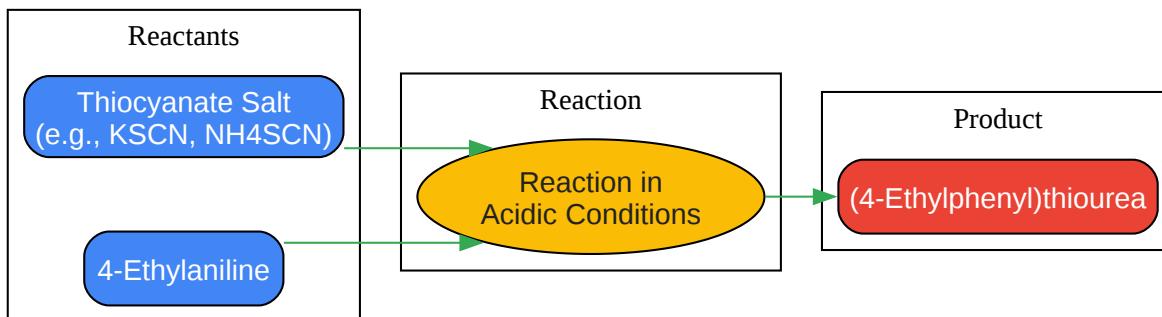
Cat. No.: B1302102

[Get Quote](#)

CAS Number: 22265-78-7

This technical guide provides an in-depth overview of **(4-Ethylphenyl)thiourea**, a substituted thiourea derivative of interest to researchers, scientists, and drug development professionals. This document covers its physicochemical properties, synthesis, analytical characterization, and known biological activities, presenting data in a clear and accessible format.

Chemical and Physical Properties


(4-Ethylphenyl)thiourea, also known as 1-(4-Ethylphenyl)-2-thiourea, is an organic compound featuring a thiourea functional group attached to a 4-ethylphenyl substituent. Its key properties are summarized in the table below. While specific data for boiling point and solubility are not readily available in the cited literature, general solubility characteristics of similar thiourea derivatives suggest low solubility in water and better solubility in organic solvents.

Property	Value	Reference
CAS Number	22265-78-7	[1]
Molecular Formula	C ₉ H ₁₂ N ₂ S	[1]
Molecular Weight	180.27 g/mol	[1]
Melting Point	138 °C	[1]
Boiling Point	Data not available	
Solubility	Data not available	

Synthesis and Characterization

The synthesis of **(4-Ethylphenyl)thiourea** can be achieved through established methods for thiourea derivative synthesis. A common and effective approach involves the reaction of an amine with an isothiocyanate.

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **(4-Ethylphenyl)thiourea**.

Experimental Protocol: Synthesis of **(4-Ethylphenyl)thiourea**

This protocol is a generalized procedure based on common synthesis methods for N-arylthioureas.

- Preparation of Isothiocyanate (in situ): To a solution of a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in a suitable solvent like acetone, an acid chloride (e.g., benzoyl chloride) is added. The mixture is typically refluxed to facilitate the in-situ formation of the corresponding isothiocyanate.
- Reaction with Amine: 4-Ethylaniline, dissolved in the same solvent, is then added to the reaction mixture containing the in-situ generated isothiocyanate.
- Reaction Conditions: The reaction mixture is generally heated under reflux for several hours to ensure the complete formation of the thiourea derivative.
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by pouring the mixture into cold water. The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **(4-Ethylphenyl)thiourea**.

Analytical Characterization

The structure and purity of the synthesized **(4-Ethylphenyl)thiourea** can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group's methyl (triplet) and methylene (quartet) protons, aromatic protons in the phenyl ring, and the protons of the NH groups of the thiourea moiety. The NH protons often appear as broad singlets.
- ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the ethyl group, the aromatic ring, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon, typically in the range of 179-182 ppm.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands for **(4-**

(4-Ethylphenyl)thiourea would include:

- N-H stretching: Typically observed in the region of 3100-3400 cm^{-1} .
- C-H stretching (aromatic and aliphatic): Found around 2850-3100 cm^{-1} .
- C=S stretching (thiocarbonyl): A strong band usually appears in the region of 1050-1250 cm^{-1} .
- C-N stretching: Observed in the 1250-1350 cm^{-1} range.^{[3][4][5]}

Biological Activities and Potential Applications

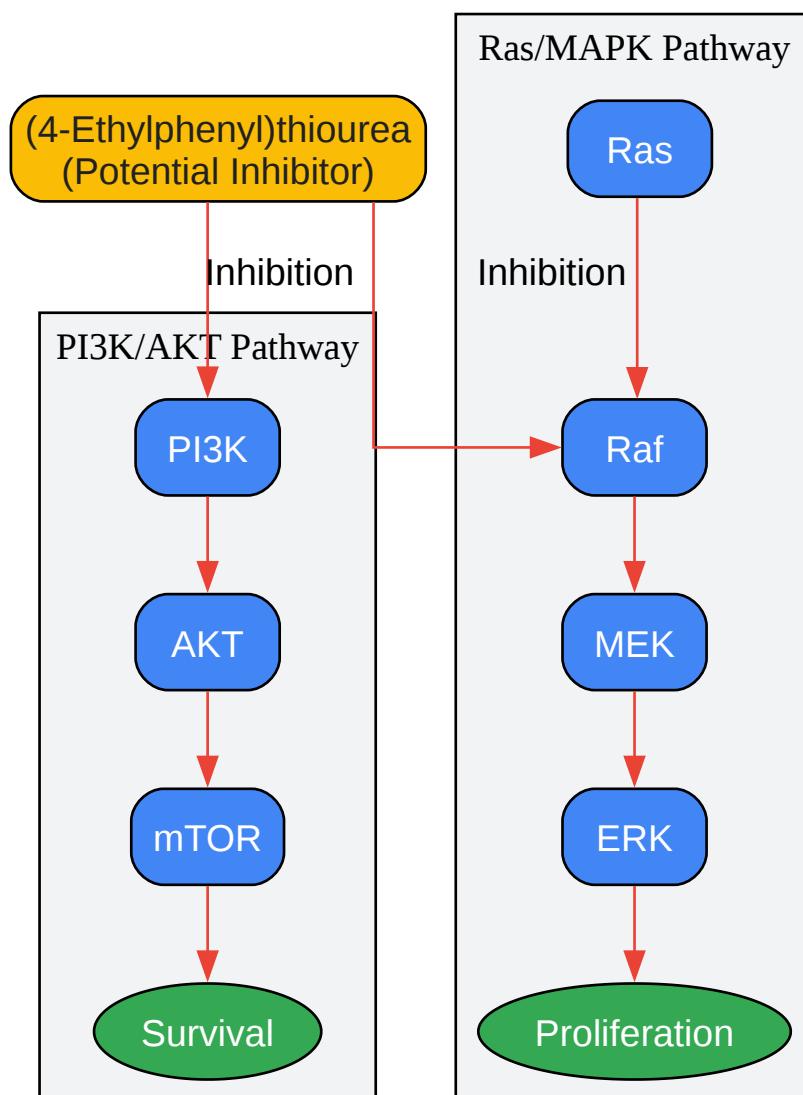
Thiourea derivatives are a class of compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties. While specific studies on **(4-Ethylphenyl)thiourea** are limited, the activities of structurally similar compounds provide insights into its potential therapeutic applications.

Cytotoxicity and Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of various N-arylthiourea derivatives against a range of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Comparative Cytotoxicity of Thiourea Derivatives

Compound	Cell Line	IC ₅₀ (μM)	Reference
1,1'-(1,3- Phenylenebis(methyle ne))bis(3-(4- chlorophenyl)thiourea)	MOLT-3	1.62	[6] [7]
Halogenated thiourea derivative (ATX 11)	HK-1	4.7	[8]
3,4- Dichlorophenylthioure a	SW620	1.5	[9]
4- (Trifluoromethyl)pheny lthiourea	PC3	6.9	[9]


The data in the table above showcases the potent cytotoxic activity of several thiourea derivatives, suggesting that **(4-Ethylphenyl)thiourea** may also possess anticancer properties worthy of investigation.

Enzyme Inhibition

Thiourea derivatives have been identified as inhibitors of various enzymes, including urease and cholinesterases. This inhibitory activity opens avenues for their potential use in treating diseases associated with these enzymes. For instance, urease inhibitors are relevant in the context of infections caused by *Helicobacter pylori*, while cholinesterase inhibitors are used in the management of Alzheimer's disease.[\[2\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Potential Signaling Pathways

The anticancer activity of some thiourea derivatives has been linked to their ability to modulate critical cellular signaling pathways. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

[Click to download full resolution via product page](#)

Caption: Potential signaling pathways inhibited by thiourea derivatives.[13]

The diagram above illustrates how thiourea derivatives may exert their anticancer effects by inhibiting key components of the Ras/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.

Conclusion

(4-Ethylphenyl)thiourea is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis and the known biological

activities of related thiourea derivatives make it an attractive candidate for screening in various biological assays. This technical guide provides a foundational understanding of its properties and potential applications, serving as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate its biological activity profile and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro cytotoxicity evaluation of thiourea derivatives bearing *Salix* sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(4-Ethylphenyl)thiourea: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1302102#4-ethylphenyl-thiourea-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com